molecular formula C19H23N3O6S2 B4118074 N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide

N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide

Cat. No. B4118074
M. Wt: 453.5 g/mol
InChI Key: CGFLXNFIKAIVKU-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide, also known as AZSN, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of sulfonamides, which are organic compounds that contain a sulfonyl functional group attached to an amino group. AZSN has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, this compound can disrupt the balance of acid and base in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the disruption of acid-base balance, and the inhibition of cancer cell growth. It has also been shown to have anti-inflammatory and analgesic effects, although the mechanisms underlying these effects are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that there is a large body of literature on its properties and potential applications, which can help researchers design experiments and interpret results. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide, including the development of new synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its mechanisms of action in different biological systems. Some possible future directions include:
- Studying the effects of this compound on other enzymes and biological pathways, to better understand its potential applications in medicine and biology.
- Developing new synthesis methods for this compound that are more efficient or scalable, to increase its availability and reduce its cost.
- Investigating the potential of this compound as a treatment for other diseases, such as diabetes or osteoporosis.
- Exploring the use of this compound as a tool for studying the role of sulfonamides in biological systems, to better understand the mechanisms underlying their effects.

Scientific Research Applications

N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the role of sulfonamides in biological systems. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays an important role in the regulation of acid-base balance in the body. This compound has also been used as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-15-6-9-18(14-19(15)22(23)24)29(25,26)20-16-7-10-17(11-8-16)30(27,28)21-12-4-2-3-5-13-21/h6-11,14,20H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFLXNFIKAIVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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